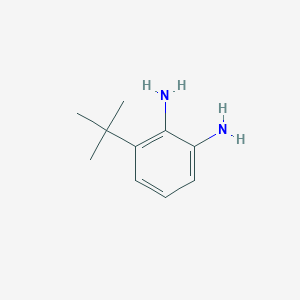

2-(3,3-dimetil-2H-indol-1-il)etanamina

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

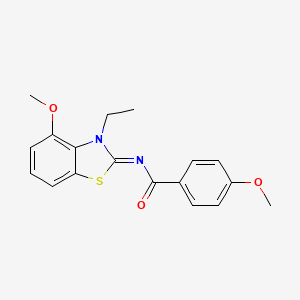

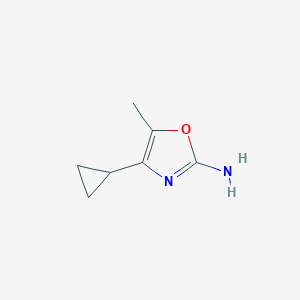

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine, also known as DMIA, is a chemical compound that has been studied for its potential applications in scientific research. DMIA belongs to the class of indoleamines, which are compounds that contain an indole ring structure.

Mecanismo De Acción

Target of Action

It is known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making indole derivatives valuable for treatment development .

Mode of Action

One study found that a similar compound, dpie [2-(1,2-diphenyl-1h-indol-3-yl)ethanamine], showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may interact with its targets in a similar manner, leading to changes in cellular activity.

Biochemical Pathways

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may affect a wide range of biochemical pathways, leading to diverse downstream effects.

Pharmacokinetics

It is known that the enhancing activity of dpie in il-1β-induced cytokine production increased in a dose-dependent manner without cytotoxicity . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar pharmacokinetic properties, influencing its bioavailability.

Result of Action

Dpie, a similar compound, showed a synergistic increase in inflammatory molecules and cytokine production (il-6, il-8, and cox-2) at both mrna and protein levels in il-1β-stimulated cells . This suggests that 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine may have similar effects on molecular and cellular levels.

Action Environment

It is known that the activity of similar compounds can be influenced by various factors, including the concentration of the compound, the presence of other molecules, and the specific cellular environment .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has several advantages for use in lab experiments. It is a relatively small molecule, which makes it easy to synthesize and modify. 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine also has activity at specific serotonin receptors, which makes it useful for studying the role of these receptors in various physiological processes. However, there are also limitations to using 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine in lab experiments. It has relatively low potency compared to other serotonin receptor ligands, which may make it less useful for certain applications. Additionally, 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine has not been extensively studied in vivo, so its effects in animal models and humans are not well understood.

Direcciones Futuras

There are several future directions for research on 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine. One area of interest is the development of more potent and selective 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine analogs. These analogs could be useful for studying the role of specific serotonin receptors in various physiological processes. Another area of interest is the investigation of 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine's effects on other neurotransmitter systems, such as dopamine and norepinephrine. Finally, there is potential for 2-(3,3-dimethyl-2H-indol-1-yl)ethanamine to be developed as a therapeutic agent for psychiatric disorders, but more research is needed to fully understand its safety and efficacy.

Métodos De Síntesis

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine can be synthesized using a variety of methods, including the reaction of 3,3-dimethylindole with ethylamine in the presence of a catalyst, or the reaction of 3,3-dimethylindole with ethylene oxide followed by reduction with lithium aluminum hydride. The purity of the final product can be improved through recrystallization or column chromatography.

Aplicaciones Científicas De Investigación

Actividad antiviral

Los derivados del indol han demostrado propiedades antivirales. Por ejemplo:

- Derivados de 6-amino-4-sustituidoalquilo-1H-indol-2-carboxilato sustituido se encontraron efectivos contra el virus de la influenza A .

- Derivados de 4-alquilo-1-(5-fluoro-3-fenil-1H-indol-2-carbonil)tiosemicarbazida exhibieron una potente actividad antiviral contra el virus Coxsackie B4 .

Aplicaciones agroquímicas

La investigación ha destacado el potencial de los derivados del indol en la agricultura. Específicamente:

- CGR3, un derivado sintetizado de 1,2,4-triazol que contiene una porción de indol, actúa como un estimulante del crecimiento de las raíces. Influye en los niveles de hormonas endógenas (IAA, ABA y GA3) y juega un papel crucial en el control del desarrollo de la raíz primaria .

Síntesis heterocíclica

El indol sirve como un andamiaje heterocíclico clave para la síntesis de diversas moléculas bioactivas. Los investigadores han desarrollado diversos andamios de indol para la detección de actividades farmacológicas .

Reacciones químicas

Los derivados del indol participan en diversas reacciones químicas, como la síntesis de indol de Fischer. Esta reacción produce indoles tricíclicos, que encuentran aplicaciones en el descubrimiento de fármacos .

Nuevas posibilidades terapéuticas

Dadas las diversas actividades biológicas de los derivados del indol, incluyendo la 2-(3,3-dimetilindolin-2-il)etanamina, existe un inmenso potencial para explorar nuevas vías terapéuticas .

Análisis Bioquímico

Biochemical Properties

Indole derivatives are known to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Cellular Effects

Some indole derivatives have been shown to affect cytokine production, with some enabling synergistic pro-inflammatory cytokine production .

Molecular Mechanism

Indole derivatives are known to exert their effects at the molecular level, including binding interactions with biomolecules and changes in gene expression .

Propiedades

IUPAC Name |

2-(3,3-dimethyl-2H-indol-1-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-12(2)9-14(8-7-13)11-6-4-3-5-10(11)12/h3-6H,7-9,13H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMRTXGKGLPNJOJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(C2=CC=CC=C21)CCN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-ethyl-1,3-di-p-tolyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2363095.png)

![N-(3-chloro-4-fluorophenyl)-2-[methyl-[(E)-2-phenylethenyl]sulfonylamino]acetamide](/img/structure/B2363096.png)

![7-(4-methoxyphenyl)-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2363106.png)

![3-(benzo[d]thiazol-2-yl)-8-((diethylamino)methyl)-7-hydroxy-4H-chromen-4-one](/img/structure/B2363107.png)

![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)